molecular formula C8H7N5OS2 B2580586 N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 866043-11-0

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2580586
CAS No.: 866043-11-0
M. Wt: 253.3
InChI Key: ZXSGHPOXLGPURQ-UHFFFAOYSA-N
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Description

N-[5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-pyrazinylsulfanyl group and at the 2-position with an acetamide moiety. The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological versatility, including applications in anticancer, antimicrobial, and anticonvulsant therapies .

Properties

IUPAC Name

N-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5OS2/c1-5(14)11-7-12-13-8(16-7)15-6-4-9-2-3-10-6/h2-4H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGHPOXLGPURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-pyrazinylthiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, affecting cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The 1,3,4-thiadiazole derivatives in and share structural similarities with the target compound but differ in substituents, leading to variations in physicochemical properties:

Compound ID/Name Substituents (R-group) Melting Point (°C) Yield (%) Key Structural Features
Target Compound 2-Pyrazinylsulfanyl Not reported - Pyrazine ring enhances polarity
Acetazolamide () 5-Aminosulfonyl 258–259 - Sulfonamide group; FDA-approved diuretic
Compound 5j () 4-Chlorobenzylthio 138–140 82 Chlorine atom increases lipophilicity
Compound 4y () Ethyl, p-tolylamino Not reported - Dual thiadiazole-thioacetamide for anticancer
Compound 5h () Benzylthio 133–135 88 Benzyl group for hydrophobic interactions
2-{[5-(Diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () Diphenylmethyl-oxadiazole Not reported - Oxadiazole vs. thiadiazole core

Key Observations :

  • Pyrazinyl vs. Benzyl/Chlorobenzyl Groups : The pyrazinylsulfanyl group in the target compound likely improves water solubility compared to lipophilic benzyl or chlorobenzyl substituents (e.g., 5h, 5j) .
  • Sulfonamide vs. Acetamide : Acetazolamide’s sulfonamide group confers carbonic anhydrase inhibitory activity, whereas the acetamide in the target compound may favor different biological targets .

Biological Activity

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₈H₈N₄OS₂
  • Molecular Weight : 220.29 g/mol

The compound features a thiadiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of thiadiazole derivatives often involves interaction with various biological targets, leading to multiple therapeutic effects. The mechanisms include:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. They exert their effects by disrupting bacterial cell wall synthesis and inhibiting fungal growth.
  • Anticancer Activity : These compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. Research indicates that certain thiadiazoles can enhance the activation of caspases 3 and 9 in various cancer cell lines.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus0.03 - 4Foroumadi et al.
Escherichia coli0.06 - 8Siddiqui et al.
Candida albicans0.05 - 5Karegoudar et al.

Anticancer Activity

In studies evaluating the anticancer potential of thiadiazole derivatives, this compound has been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)5 - 10Induction of apoptosis
HepG2 (liver cancer)8 - 12Caspase activation
PC3 (prostate cancer)6 - 11Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is significantly influenced by their chemical structure. Modifications at specific positions on the thiadiazole ring can enhance or diminish their efficacy:

  • Substituents on the thiadiazole ring : The presence of electron-withdrawing groups enhances antibacterial activity.
  • Linkers and side chains : Variations in side chains can lead to improved lipophilicity and cellular uptake, enhancing anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study by Foroumadi et al. synthesized a series of thiadiazole derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated that modifications at the sulfur atom significantly increased activity against resistant strains.
  • Anticancer Mechanisms : Research conducted on a novel series of thiadiazoles demonstrated that certain derivatives could effectively induce apoptosis in MCF-7 cells through caspase activation pathways, highlighting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic protocols for N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, and how are critical reaction parameters optimized?

The synthesis typically involves thiadiazole ring formation followed by acylation or sulfanyl group introduction. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Reaction time : Monitored via TLC to optimize intermediate formation . Yield optimization often requires iterative adjustments to these parameters.

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves thiadiazole and pyrazinyl proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • HPLC : Validates purity (>95%) and detects trace impurities .

Q. What methodologies are employed for initial biological screening of this compound?

  • Enzyme inhibition assays : Targets like kinases or proteases are tested using fluorometric/colorimetric substrates .
  • Cytotoxicity profiling : Conducted on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Microbial susceptibility tests : Agar dilution methods assess antimicrobial potential .

Q. How is the physicochemical stability of this compound assessed under varying laboratory conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures .
  • Photostability : Exposure to UV-Vis light quantifies degradation kinetics .
  • pH sensitivity : Stability assessed in buffers (pH 2–12) via HPLC monitoring .

Q. What experimental approaches are used to analyze the reactivity of its functional groups?

  • Thiol-disulfide exchange : Reactivity of the sulfanyl group tested with dithiothreitol (DTT) .
  • Acylation reactions : Acetamide moiety evaluated using anhydrides or acyl chlorides .
  • Heterocyclic substitution : Pyrazinyl group assessed in nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can synthesis be scaled while maintaining yield and purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for multi-step syntheses .
  • Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) reduce purification steps .
  • DoE (Design of Experiments) : Statistical models identify critical parameter interactions .

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Standardized assays : Cross-laboratory validation using common protocols (e.g., CLSI guidelines) .
  • Dose-response reanalysis : EC50/IC50 values recalculated with normalized cell viability data .
  • Meta-analysis : Aggregating data to identify trends in structure-activity relationships (SAR) .

Q. What computational strategies predict biological targets and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein pockets (e.g., EGFR kinase) .
  • QSAR modeling : Machine learning algorithms correlate substituent effects with activity .
  • Pharmacophore mapping : Identifies essential motifs for target engagement .

Q. What derivatization strategies enhance selectivity or potency?

  • Bioisosteric replacement : Substituting pyrazine with triazole to improve solubility .
  • Prodrug design : Acetamide masking with ester groups for targeted release .
  • Hybridization : Conjugation with known pharmacophores (e.g., indole) to dual-target enzymes .

Q. How are metabolic pathways and degradation products characterized?

  • In vitro metabolism : Liver microsome assays identify cytochrome P450-mediated oxidation .
  • LC-MS/MS : Traces hydroxylated or glucuronidated metabolites in simulated biological fluids .
  • Stability in biorelevant media : Simulated gastric/intestinal fluids assess oral bioavailability .

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